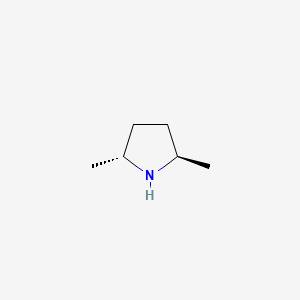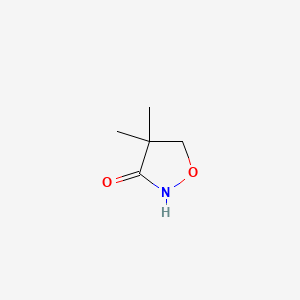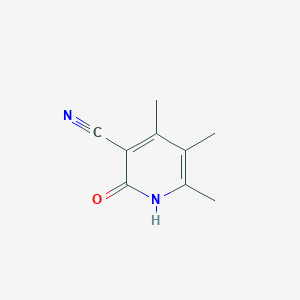
2-hydrazino-3-phenylquinazolin-4(3H)-one
Vue d'ensemble
Description
2-hydrazino-3-phenylquinazolin-4(3H)-one is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. The compound is known to exist predominantly as the imino tautomer in DMSO solution, as evidenced by (15)N NMR studies . It is structurally related to other quinazolinone derivatives, which have been synthesized and evaluated for their potential as antitumor agents , and have also been involved in reactions leading to a variety of products, including pyrazolines, pyrazoles, and triazoloquinazolines .
Synthesis Analysis
The synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives and related compounds has been achieved through various methods. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been used to synthesize pyridazino[4,3-c:5,6-c']diquinolines, with the structures of the synthesized compounds confirmed by IR, NMR, mass spectral data, and elemental analysis . Additionally, the condensation of 2-aminobenzoylhydrazide with 2-hydroxy-3-methoxybenzaldehyde has been employed to form a new 1,2-dihydroquinazolin-4(3H)-one ligand and its transition metal complexes .
Molecular Structure Analysis
The molecular structure of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives has been elucidated using various spectroscopic techniques. X-ray structure analysis and theoretical calculations have been utilized to confirm the formation of certain structures . Single crystal X-ray diffraction studies have also been used to confirm the formation of 1,2-dihydroquinazolin-4(3H)-one derivatives .
Chemical Reactions Analysis
The chemical reactivity of 2-hydrazino-3-phenylquinazolin-4(3H)-one has been explored in several studies. Reactions with trifluoromethyl-β-diketones have yielded a variety of products, including pyrazolines, pyrazoles, and triazoloquinazolines, with evidence suggesting the existence of equilibrium between different tautomers . A reinvestigation of the reaction with 1,3-diketones has revealed the formation of regioisomeric pyrazoles and triazoloquinazolines, with structural elucidation established by spectroscopic data .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives have been characterized through various methods. For example, the thermal stabilities of transition metal complexes of a 1,2-dihydroquinazolin-4(3H)-one derivative have been studied, and the coordinating behavior of the ligand has been investigated using IR, NMR, EPR, mass, and thermogravimetric analysis . The antimicrobial activities of novel sugar (2-phenylquinazolin-4-yl)hydrazones and their osazones have also been evaluated, with some compounds showing promising antifungal and antibacterial activities .
Applications De Recherche Scientifique
Tautomerism Studies
2-Hydrazino-3-phenylquinazolin-4(3H)-ones have been studied for their tautomerism. A study by Ghiviriga et al. (2009) demonstrated that these compounds predominantly exist as imino tautomers in DMSO solution. This finding is significant for understanding the chemical properties and reactions of these compounds (Ghiviriga et al., 2009).
Synthesis of Novel Compounds
Alagarsamy et al. (2005) synthesized a series of novel compounds using 2-hydrazino-3-phenylquinazolin-4(3H)-one as a starting material. This research highlights the compound's role in the innovative development of new chemical entities, particularly in pharmacology (Alagarsamy et al., 2005).
Antimicrobial Activities
Research by El‐Hiti et al. (2000) explored the synthesis of novel sugar hydrazones and osazones from 4-hydrazino-2-phenylquinazoline, a related compound, and found some of these products to have antifungal and antibacterial activities (El‐Hiti et al., 2000).
Antibacterial and Antitubercular Activities
In a study by Sulthana et al. (2020), novel 2-phenyl-3-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized using 2-hydrazino-3-phenylquinazolin-4(3H)-one and tested for their antibacterial and antitubercular activities. These compounds showed significant antimicrobial potential, offering insights into their possible therapeutic applications (Sulthana et al., 2020).
Anti-Inflammatory and Analgesic Activities
Debnath and Manjunath (2011) reported on the synthesis of various substituted quinazolinone derivatives and their evaluation for antibacterial, anthelmintic, analgesic, and anti-inflammatory activities. This study demonstrates the potential use of these compounds in developing new therapeutic agents (Debnath & Manjunath, 2011).
Antiviral and Anti-HIV Activities
Further research by Kumar et al. (2010) focused on synthesizing Schiff bases of some 2-phenyl quinazoline-4(3)H-ones and evaluating their antiviral activity and cytotoxicity. This study provides valuable insights into the potential use of these compounds in antiviral therapies (Kumar et al., 2010).
Safety And Hazards
The compounds synthesized from 2-hydrazino-3-phenyl-3H-quinazolin-4-one were investigated for analgesic, anti-inflammatory and ulcerogenic index activities. While the test compounds exhibited significant activity, they showed only mild ulcerogenic side effects when compared to aspirin1.
Propriétés
IUPAC Name |
2-hydrazinyl-3-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-17-14-16-12-9-5-4-8-11(12)13(19)18(14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBHFDXTDVKBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351735 | |
| Record name | 2-hydrazino-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazino-3-phenylquinazolin-4(3H)-one | |
CAS RN |
731-52-2 | |
| Record name | 2-hydrazino-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




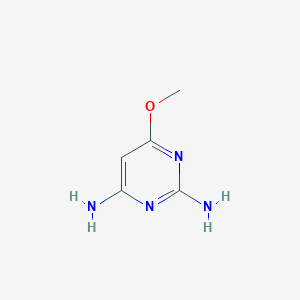
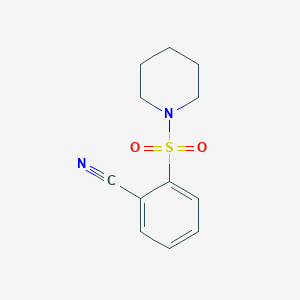
![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)
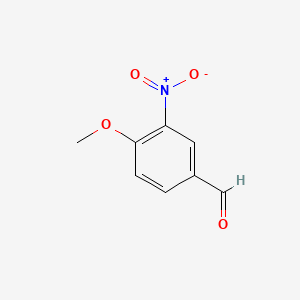
![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)



